R-Avanafil

Description

BenchChem offers high-quality R-Avanafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-Avanafil including the price, delivery time, and more detailed information at info@benchchem.com.

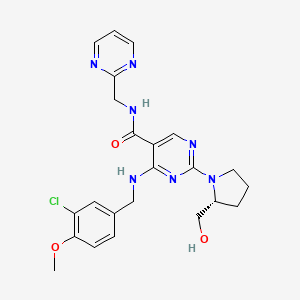

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereospecific Synthesis of (R)-Avanafil: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)-Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The primary focus is on the industrially prevalent chiral pool strategy, which utilizes the readily available (S)-pyrrolidin-2-ylmethanol to introduce the critical stereocenter. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. Furthermore, an alternative asymmetric synthesis approach via a catalytic ketone reduction will be explored from a theoretical standpoint, offering a comparative perspective for researchers in drug development. This guide is intended for chemists and pharmaceutical scientists engaged in the synthesis and process development of chiral active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chirality in Avanafil's Therapeutic Action

Avanafil is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. The molecule possesses a single stereocenter at the 2-position of the pyrrolidine moiety, and only the (R)-enantiomer exhibits the desired pharmacological activity. The (S)-enantiomer is significantly less potent and would constitute a chiral impurity. Therefore, the stereocontrolled synthesis of the (R)-isomer is of paramount importance to ensure the safety, efficacy, and quality of the final drug product.

This guide will focus on the synthetic strategies that guarantee the exclusive or near-exclusive formation of the desired (R)-Avanafil, thereby meeting the stringent requirements of regulatory agencies.

The Chiral Pool Strategy: A Robust and Scalable Approach

The most widely adopted and industrially scalable synthesis of (R)-Avanafil employs a chiral pool strategy. This approach leverages a naturally occurring chiral molecule as a starting material, in this case, the amino acid L-proline, to introduce the required stereochemistry.

Retrosynthetic Analysis

A retrosynthetic breakdown of (R)-Avanafil reveals the key building blocks. The final amide bond formation connects the pyrimidine carboxylic acid core with 2-(aminomethyl)pyrimidine. The crucial stereocenter is part of the (R)-2-(hydroxymethyl)pyrrolidine ring, which is introduced via a nucleophilic substitution reaction on a suitably activated pyrimidine precursor. The synthesis of this chiral pyrrolidine derivative originates from L-proline.

Caption: Retrosynthetic analysis of (R)-Avanafil.

Synthesis of the Chiral Building Block: (S)-Pyrrolidin-2-ylmethanol

The cornerstone of this stereospecific synthesis is the chiral building block, (S)-pyrrolidin-2-ylmethanol, also known as L-prolinol. It is readily prepared by the reduction of the carboxylic acid functionality of the inexpensive and naturally abundant amino acid, L-proline.

Experimental Protocol: Reduction of L-Proline

-

Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), a solution of L-proline in THF is added dropwise at 0 °C.

-

Reaction Conditions: The reaction mixture is then slowly warmed to room temperature and subsequently refluxed for several hours to ensure complete reduction.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is concentrated under reduced pressure. The crude (S)-pyrrolidin-2-ylmethanol is then purified by distillation or crystallization.

Causality Behind Experimental Choices:

-

LiAlH₄ as the Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Its high reactivity necessitates careful handling and anhydrous conditions.

-

Anhydrous THF as the Solvent: THF is an aprotic ether solvent that is relatively inert to LiAlH₄ and effectively dissolves both the reducing agent and the starting material. The use of an anhydrous grade is critical to prevent the violent reaction of LiAlH₄ with water.

-

Inert Atmosphere: An inert atmosphere is maintained to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

Assembly of the Avanafil Core Structure

The synthesis of the Avanafil core involves a multi-step sequence that couples the key intermediates. A representative synthetic route is outlined below.

Overall Synthetic Scheme:

Caption: A representative synthetic pathway to (R)-Avanafil.

Step-by-Step Methodology:

-

Synthesis of the Pyrimidine Core: The synthesis typically begins with the reaction of a di-chlorinated pyrimidine derivative with 3-chloro-4-methoxybenzylamine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. This proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

-

Introduction of the Chiral Moiety: The resulting intermediate is then reacted with (S)-pyrrolidin-2-ylmethanol.[1] This is another SNAr reaction where the secondary amine of the pyrrolidine displaces the remaining chlorine atom on the pyrimidine ring. The use of a base is again crucial to neutralize the HCl generated during the reaction. The stereochemistry of the (S)-pyrrolidin-2-ylmethanol is retained throughout this process, leading to the formation of the desired (R)-configured intermediate.

-

Final Amide Coupling: The final step involves the coupling of the carboxylic acid intermediate with 2-(aminomethyl)pyrimidine. This amide bond formation is typically achieved using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt), or other activating agents like HATU or HBTU.

Quantitative Data Summary:

| Step | Starting Materials | Key Reagents | Solvent | Typical Yield |

| 1 | 2,4-Dichloro-5-pyrimidinecarboxamide, 3-Chloro-4-methoxybenzylamine | DIPEA | DMF | 85-95% |

| 2 | Intermediate from Step 1, (S)-Pyrrolidin-2-ylmethanol | K₂CO₃ | Acetonitrile | 80-90% |

| 3 | Intermediate from Step 2, 2-(Aminomethyl)pyrimidine | EDC, HOBt | Dichloromethane | 75-85% |

Alternative Strategy: Asymmetric Ketone Reduction (A Theoretical Perspective)

While the chiral pool approach is well-established, it is instructive for drug development professionals to consider alternative strategies that could offer advantages in certain scenarios. One such approach is the asymmetric reduction of a prochiral ketone precursor. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of ketones to chiral secondary alcohols.[2][3]

Proposed Retrosynthetic Pathway

In this hypothetical route, the chiral center would be created in a dedicated asymmetric reduction step. The retrosynthesis would involve disconnecting the C-O bond of the hydroxymethyl group on the pyrrolidine ring, leading back to a ketone.

Caption: Retrosynthetic approach for an asymmetric synthesis of an (R)-Avanafil intermediate.

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often L-prolinol itself), in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex).[4]

Catalytic Cycle of the CBS Reduction:

Caption: Simplified catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Expertise & Experience Insights:

The stereochemical outcome of the CBS reduction is highly predictable. The borane coordinates to the nitrogen atom of the oxazaborolidine, which in turn coordinates to the ketone's carbonyl oxygen. The hydride transfer then occurs from the borane to one face of the ketone, directed by the steric bulk of the catalyst's substituents. By selecting the appropriate enantiomer of the catalyst, one can selectively synthesize either the (R) or (S) alcohol.

For the synthesis of the (R)-Avanafil precursor, one would theoretically use an (S)-prolinol-derived CBS catalyst to achieve the desired stereochemistry.

Potential Advantages and Challenges

Advantages:

-

Flexibility: This approach allows for the synthesis of both enantiomers by simply changing the catalyst's chirality.

-

Convergent Synthesis: It could potentially lead to a more convergent synthetic route.

Challenges:

-

Substrate Specificity: The efficiency and enantioselectivity of the CBS reduction can be substrate-dependent. The synthesis of the specific ketone precursor and its successful reduction would require significant process development and optimization.

-

Cost and Availability of Catalysts: While the catalysts are commercially available, their cost might be a factor in large-scale production compared to the inexpensive L-proline.

-

Reaction Conditions: The reaction often requires strictly anhydrous conditions and careful control of stoichiometry.

Conclusion

The stereospecific synthesis of (R)-Avanafil is a testament to the power of modern asymmetric synthesis. The chiral pool strategy, originating from L-proline, stands out as a robust, efficient, and economically viable method for the large-scale production of this important pharmaceutical agent. This approach ensures the desired stereochemistry is incorporated early in the synthetic sequence and maintained throughout.

While the asymmetric reduction of a ketone precursor via the CBS methodology presents an elegant and theoretically sound alternative, the chiral pool strategy remains the industry standard due to its simplicity, reliability, and cost-effectiveness. For researchers and drug development professionals, a thorough understanding of both established and potential synthetic routes is crucial for informed decision-making in the ever-evolving landscape of pharmaceutical manufacturing.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

- Google Patents. (2014). Synthesis method of avanafil. CN104003981A.

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

- Google Patents. (2015). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. WO2015001567A1.

Sources

- 1. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 2. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

Technical Guide: Chiral Separation of Avanafil Enantiomers

This guide provides an in-depth technical analysis of the chiral separation of Avanafil, a highly selective PDE5 inhibitor. It is structured to serve researchers and analytical scientists in the pharmaceutical industry, focusing on the rigorous separation of the active (S)-enantiomer from its (R)-distomer.

Introduction: The Stereochemical Imperative

Avanafil (Stendra/Spedra) is a second-generation phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction. Unlike sildenafil or vardenafil, Avanafil possesses a distinct chemical architecture featuring a pyrrolidinyl-methyl moiety with a single chiral center.

-

Active Pharmaceutical Ingredient (API): (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide.[1][2][3][4]

-

Chiral Center: The carbon at the 2-position of the pyrrolidine ring.

-

Criticality: The (S)-configuration is the eutomer (active). The (R)-enantiomer is considered a chiral impurity (distomer) and must be controlled to

or

While Avanafil is synthesized via a "chiral pool" approach using optically pure (S)-prolinol, downstream racemization or impure starting materials necessitate a robust chiral HPLC or SFC method for Quality Control (QC).

Physicochemical Basis for Separation

To design a self-validating separation protocol, one must understand the molecular interactions at play. Avanafil is a basic molecule (

Mechanism of Chiral Recognition

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

-

Hydrogen Bonding: The amide and hydroxyl groups of Avanafil interact with the carbamate groups of polysaccharide-based CSPs.

-

Dipole-Dipole Interactions: The chlorobenzyl and pyrimidine moieties engage with the aromatic rings of the selector.

-

Steric Fit: The pyrrolidine ring fits into the chiral grooves of the amylose/cellulose polymer.

Expert Insight: For basic drugs like Avanafil, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG) is the superior selector compared to cellulose derivatives, offering better resolution (

Recommended Experimental Protocols

Note: While specific QC methods are often proprietary, the following protocols represent the industry "Gold Standard" derived from structural analogues (e.g., Hydroxychloroquine, Tadalafil) and confirmed by regulatory assessment reports (AusPAR).

Protocol A: Normal Phase HPLC (The Robust Standard)

This method is preferred for routine QC due to its high stability and reproducibility.

| Parameter | Specification | Rationale |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm) (e.g., Chiralpak AD-H or equivalent) | Proven selectivity for nitrogen-containing heterocycles. |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) (85 : 15 : 0.1 v/v/v) | Ethanol provides better mass transfer than IPA. DEA is mandatory to suppress silanol activity and prevent peak tailing of the basic pyrrolidine nitrogen. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency. |

| Temperature | 25°C - 30°C | Lower temperature favors enthalpic separation (hydrogen bonding). |

| Detection | UV @ 245 nm | Matches the |

| Elution Order | 1. (R)-Avanafil (Distomer) 2.[1] (S)-Avanafil (Eutomer) | Distomer eluting first is ideal for purity quantification (prevents tailing of the main peak from masking the impurity). |

Protocol B: Supercritical Fluid Chromatography (SFC) (Green & High-Throughput)

SFC is recommended for preparative separation or high-throughput screening.

| Parameter | Specification | Rationale |

| Column | Chiralpak IG (Immobilized Amylose) or AD-H | Immobilized phases (IG) allow for a wider range of co-solvents. |

| Mobile Phase | CO₂ : Methanol (with 0.2% Isopropylamine) (70 : 30 Isocratic) | Methanol offers stronger elution strength than EtOH in SFC. Isopropylamine (IPAm) is a superior basic additive for SFC. |

| Back Pressure | 120 - 150 bar | Maintains supercritical density. |

| Temperature | 40°C | Higher T improves diffusivity in SFC. |

Method Development & Optimization Strategy

The following decision tree illustrates the logical flow for developing and optimizing the chiral method.

Figure 1: Strategic workflow for chiral method development, emphasizing the critical role of basic additives for peak shape control.

Synthesis & Origin of Chirality

Understanding the synthesis is crucial for the analyst. Avanafil is not typically resolved from a racemate; it is synthesized from a chiral precursor.

Pathway Analysis: The chiral center is introduced via (S)-2-pyrrolidinemethanol [(S)-Prolinol].

-

Risk Point: If the starting material has low enantiomeric excess (ee) or if the reaction conditions (high heat/strong base) cause racemization, the (R)-isomer will be present.

-

Implication: The analytical method must be validated to detect trace levels (0.05%) of the (R)-isomer in the presence of a massive (S)-peak.

Figure 2: Synthetic origin of chirality. The integrity of the (S)-Prolinol starting material is the primary determinant of final enantiomeric purity.

Validation & Acceptance Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet specific system suitability criteria before every run.

| Parameter | Acceptance Limit | Troubleshooting |

| Resolution ( | Decrease % Alcohol or lower Temperature. | |

| Tailing Factor ( | Fresh mobile phase with DEA; Check column history. | |

| Sensitivity (LOQ) | Increase injection volume or switch to UV 245nm. | |

| Theoretical Plates ( | Check connections for dead volume. |

Expert Note on Reference Standards: Since (R)-Avanafil is not commercially abundant, you may need to synthesize a racemic mixture (using (RS)-prolinol) to establish the retention time of the (R)-isomer during method development.

References

-

Therapeutic Goods Administration (TGA). (2016).[5] Australian Public Assessment Report for Avanafil. Department of Health, Australian Government. [Link]

- Confirms the existence of the S-conformer and the requirement for optical isomer testing.

-

Mishra, S. S., et al. (2020).[6] Development and Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Avanafil in Tablet Dosage Form. Journal of Pharma Innovation.

- Provides UV spectra and achiral chromatographic behavior relevant for detector selection.

- Yamada, K., et al. (2004). Substituted 2-phenylpyrimidine compounds and process for their preparation. US Patent 6,797,709. Describes the synthesis of Avanafil using (S)-prolinol and the general approach to enantiomeric purity.

-

Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. [Link]

- Serves as the authoritative analogue method (basic nitrogen heterocycle) validating the use of Chiralpak AD-H with Hexane/IPA/DEA.

- Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. Validates the use of Amylose-based CSPs in SFC for this class of pharmaceutical compounds.

Sources

- 1. CN103265534A - Method for preparing avanafil - Google Patents [patents.google.com]

- 2. US20160362400A1 - Avanafil preparation method - Google Patents [patents.google.com]

- 3. Avanafil for treatment of erectile dysfunction: review of its potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. tga.gov.au [tga.gov.au]

- 6. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

An In-depth Technical Guide to the Stereoselective Pharmacology of Avanafil

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: The Question of Chirality in Avanafil

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, avanafil (marketed as STENDRA®) presents a case study in the importance of stereochemistry in modern drug design. A frequent point of inquiry among researchers is the comparative pharmacology of its enantiomers: R-Avanafil versus S-Avanafil. It is critical to establish from the outset that commercially available and clinically studied avanafil is exclusively the S-enantiomer .[1] This technical guide, therefore, shifts the focus from a direct comparison of two commercial products to a more scientifically fundamental exploration: why the S-enantiomer was selected and the detailed pharmacological profile that makes it a potent and highly selective therapeutic agent.

The principles of chiral drug development dictate that enantiomers of a molecule can have vastly different pharmacological and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The development of single-enantiomer drugs, or "chiral switches," is a hallmark of sophisticated drug design, aiming to optimize efficacy and safety. This guide will provide the foundational knowledge and experimental frameworks that underpin the selection of a single, highly active stereoisomer, using S-Avanafil as our exemplar.

Part 1: The Core Mechanism of Action and Stereoselectivity

Avanafil exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme.[2] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, S-Avanafil allows cGMP levels to remain elevated upon sexual stimulation, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection.

The interaction between a drug and its target enzyme is a highly specific, three-dimensional "lock and key" mechanism. The chirality of the drug molecule is paramount. It is highly probable that during preclinical development, both R- and S-Avanafil were synthesized and evaluated. The selection of the S-enantiomer would have been driven by empirical data demonstrating superior properties, such as:

-

Higher Potency (Lower IC50): The S-enantiomer likely fits more snugly into the active site of PDE5, leading to a stronger inhibitory effect at a lower concentration.

-

Greater Selectivity: A better fit for the PDE5 active site often translates to a poorer fit for the active sites of other PDE isoenzymes (e.g., PDE6 in the retina, PDE11 in skeletal muscle), thereby reducing the potential for off-target side effects.

-

Favorable Pharmacokinetics: Differences in how the body absorbs, distributes, metabolizes, and excretes the enantiomers can be significant. The chosen enantiomer will have a more desirable profile.

-

Lower Toxicity: The distomer can sometimes be associated with specific toxicities that are absent in the eutomer.

Signaling Pathway of S-Avanafil Action

The following diagram illustrates the established mechanism of action for S-Avanafil in the corpus cavernosum.

Caption: Mechanism of S-Avanafil in enhancing erectile function.

Part 2: Pharmacological Profile of S-Avanafil

S-Avanafil is characterized as a potent, highly selective, and rapid-onset PDE5 inhibitor. Its pharmacological profile has been extensively documented in preclinical and clinical studies.

Potency and Selectivity

The efficacy of a PDE5 inhibitor is determined not only by its potency against PDE5 but also by its selectivity against other PDE isoenzymes. High selectivity is crucial for minimizing side effects. For instance, inhibition of PDE6 can cause visual disturbances, while inhibition of PDE11 has been linked to myalgia.

S-Avanafil demonstrates a superior selectivity profile compared to first-generation PDE5 inhibitors.[3] It is highly selective for PDE5 over other isoenzymes, which is thought to contribute to its favorable tolerability profile.[3][4]

| Parameter | S-Avanafil | Sildenafil | Vardenafil | Tadalafil |

| PDE5 IC50 (nM) | ~5.2 | ~3.5 | ~0.7 | ~1.8 |

| Selectivity vs. PDE6 | >120-fold | ~16-fold | ~21-fold | ~550-fold |

| Selectivity vs. PDE1 | >10,000-fold | ~375-fold | - | - |

| Selectivity vs. PDE11 | >19,000-fold | - | - | ~25-fold |

| Data compiled from multiple sources for comparative purposes. Absolute values may vary between studies.[5] |

Pharmacokinetics

S-Avanafil is distinguished by its rapid absorption and onset of action.

| Parameter | Value |

| Time to Max. Concentration (Tmax) | 30-45 minutes |

| Plasma Half-life (t1/2) | ~5 hours |

| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) |

| Primary Metabolites | M4 and M16 (significantly less active than parent compound) |

| Excretion | Predominantly in feces |

This pharmacokinetic profile allows for on-demand dosing shortly before sexual activity.

Part 3: Experimental Protocols for Enantiomer Comparison

To determine the superior enantiomer (in this case, S-Avanafil), a series of rigorous in vitro and in vivo experiments would be conducted. The following protocols represent the gold-standard methodologies that would be employed in such a comparative investigation.

Workflow for Stereoselective Pharmacological Profiling

This diagram outlines the logical flow from initial screening to in vivo validation for comparing the R and S enantiomers of a novel PDE5 inhibitor.

Caption: Experimental workflow for selecting a lead enantiomer.

Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of R- and S-Avanafil against purified human recombinant PDE5.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5, which hydrolyzes cGMP to GMP. The amount of remaining cGMP or produced GMP is quantified.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).

-

Serially dilute R- and S-Avanafil test compounds in DMSO, followed by a final dilution in assay buffer to achieve a range of concentrations (e.g., 0.01 nM to 10 µM).

-

Prepare a solution of purified human recombinant PDE5 enzyme in assay buffer.

-

Prepare a solution of the substrate, [3H]-cGMP, in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the diluted test compound (R- or S-Avanafil) or vehicle control (DMSO in buffer).

-

Add 25 µL of the PDE5 enzyme solution to all wells except for the negative control wells.

-

Pre-incubate the plate at 30°C for 10 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the [3H]-cGMP substrate solution.

-

Incubate the reaction at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).

-

-

Reaction Termination and Separation:

-

Terminate the reaction by adding a stop reagent (e.g., boiling, or adding a slurry of anion-exchange resin like Dowex).

-

If using a resin, incubate to allow the charged product ([3H]-GMP) to bind.

-

Centrifuge the plate to pellet the resin.

-

-

Quantification and Data Analysis:

-

Transfer an aliquot of the supernatant (containing unreacted [3H]-cGMP) to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality Behind Choices:

-

[3H]-cGMP: Using a radiolabeled substrate provides a highly sensitive and direct measure of enzymatic activity.

-

Anion-Exchange Resin: This is a classic and robust method to separate the negatively charged product (GMP) from the substrate (cGMP).

-

Four-Parameter Logistic Fit: This is the standard sigmoidal dose-response model for accurately calculating IC50 values from inhibition data.

Protocol 2: In Vivo Model of Erectile Function

Objective: To assess the in vivo efficacy of R- and S-Avanafil in an animal model of erectile dysfunction.

Principle: The rat cavernous nerve stimulation model is the gold-standard preclinical assay. It measures the increase in intracavernosal pressure (ICP), a direct physiological correlate of penile erection, in response to electrical stimulation of the cavernous nerve.

Step-by-Step Methodology:

-

Animal Preparation:

-

Anesthetize adult male Sprague-Dawley rats (e.g., with ketamine/xylazine or isoflurane).

-

Perform a tracheotomy to ensure a patent airway.

-

Insert a catheter into the carotid artery to monitor mean arterial pressure (MAP).

-

Perform a laparotomy to expose the cavernous nerve. Place a bipolar stimulating electrode around the nerve.

-

Insert a 23-gauge needle connected to a pressure transducer into the crus of the penis to measure ICP.

-

-

Compound Administration:

-

Administer R-Avanafil, S-Avanafil, or vehicle control via oral gavage (p.o.) or intravenous injection (i.v.) at various doses.

-

Allow for a suitable absorption period based on pharmacokinetic data (e.g., 15-30 minutes for avanafil).

-

-

Nerve Stimulation and Data Acquisition:

-

Electrically stimulate the cavernous nerve with a set of optimized parameters (e.g., 5V, 16 Hz, 1 ms pulse width for 60 seconds).

-

Simultaneously record ICP and MAP using a data acquisition system.

-

Allow a rest period between stimulations for the pressures to return to baseline.

-

Repeat the stimulation protocol at set time points post-dosing to evaluate the onset and duration of action.

-

-

Data Analysis:

-

Calculate the change in ICP (ΔICP) from baseline during stimulation.

-

Normalize the erectile response by calculating the ratio of ΔICP to the mean arterial pressure (MAP) at the time of stimulation (ΔICP/MAP). This corrects for any systemic blood pressure effects of the compound.

-

Compare the dose-response curves for R- and S-Avanafil to determine their relative in vivo potency.

-

Causality Behind Choices:

-

Cavernous Nerve Stimulation: This directly activates the pro-erectile neural pathway, providing a specific and reproducible stimulus that is independent of libido.

-

ICP/MAP Ratio: This is a critical parameter that distinguishes a true pro-erectile effect from a simple increase in systemic blood pressure. It ensures the measured response is specific to penile hemodynamics.

-

Anesthetized Model: While conscious animal models exist, the anesthetized model allows for precise surgical placement of electrodes and catheters, ensuring high-quality, reproducible physiological data.

Conclusion

While the direct pharmacological comparison of R- and S-Avanafil is not a matter of clinical debate—as S-Avanafil is the sole approved enantiomer—the underlying principles of stereoselectivity are fundamental to its development and success. The S-enantiomer was undoubtedly chosen through rigorous preclinical evaluation that demonstrated its superior potency, selectivity, and overall pharmacological profile. The methodologies described herein represent the critical steps in that decision-making process. For researchers in drug development, the story of avanafil serves as a powerful reminder that in the world of pharmacology, the three-dimensional structure of a molecule is not a detail; it is the very basis of its biological activity.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). avanafil. Retrieved from [Link]

-

Lim, J., & Paick, J. S. (2012). Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. Therapeutic Advances in Urology, 4(4), 179–185. Retrieved from [Link]

-

Goldstein, I., Jones, L. A., Belkoff, L. H., Karlin, G. S., Bowden, C. H., Peterson, C. A., ... & McCullough, A. R. (2012). Avanafil for the treatment of erectile dysfunction: a multicenter, randomized, double-blind study in men with diabetes mellitus. Mayo Clinic Proceedings, 87(9), 843–852. Retrieved from [Link]

-

Wang, R., Burnett, A. L., Heller, W. H., Omori, K., Kotera, J., Kikkawa, K., ... & Peterson, C. A. (2012). Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety and Improved Tolerability. The Journal of Sexual Medicine, 9(8), 2122–2129. Retrieved from [Link]

-

Kuthe, A., Montorsi, F., & Klee, B. (2012). Avanafil for the treatment of erectile dysfunction. Expert Opinion on Investigational Drugs, 21(9), 1345–1353. Retrieved from [Link]

-

European Medicines Agency. (2013). Spedra, INN-avanafil. Retrieved from [Link]

Sources

- 1. avanafil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Avanafil for the Treatment of Erectile Dysfunction: A Multicenter, Randomized, Double-Blind Study in Men With Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Definitive Guide to R-Avanafil's Mechanism of Action on Phosphodiesterase-5 (PDE5)

A Technical Resource for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide elucidates the molecular mechanism of action of R-Avanafil, a second-generation phosphodiesterase-5 (PDE5) inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of R-Avanafil's interaction with PDE5, from the fundamental biochemical pathways to the nuanced structural interactions that confer its high potency and selectivity. We will delve into the critical amino acid residues within the PDE5 catalytic site that are paramount for inhibitor binding, and present detailed, field-proven experimental protocols for assessing PDE5 inhibition and selectivity. This guide aims to be a definitive resource, bridging foundational scientific principles with practical applications in drug discovery and development.

Introduction: The Pivotal Role of PDE5 in Erectile Function

Penile erection is a hemodynamic process orchestrated by the relaxation of the corpus cavernosum smooth muscle, leading to increased blood flow. This relaxation is mediated by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which activates soluble guanylate cyclase (sGC) to synthesize cGMP.[2][3] cGMP, acting as a second messenger, induces smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases (PDEs), with PDE5 being the predominant isozyme in the corpus cavernosum.[4]

PDE5 inhibitors, such as R-Avanafil, function by competitively inhibiting the degradation of cGMP, thereby potentiating the NO-cGMP pathway and enhancing erectile function in the presence of sexual stimulation.[4][5]

Signaling Pathway of Erectile Function and PDE5 Inhibition

Caption: The NO/cGMP pathway in erectile function and the inhibitory action of R-Avanafil on PDE5.

Molecular Interactions: A Deep Dive into the R-Avanafil-PDE5 Binding Site

The high potency and selectivity of R-Avanafil are dictated by its specific interactions with the amino acid residues lining the catalytic pocket of PDE5. The co-crystal structure of R-Avanafil complexed with the PDE5 catalytic domain (PDB ID: 6L6E) provides invaluable insights into these interactions.[6] The catalytic site of PDE5 is a deep, hydrophobic pocket containing a conserved glutamine residue (Gln817) that is crucial for inhibitor binding.[7][8]

Key Amino Acid Residues in the PDE5 Catalytic Site for Inhibitor Binding

| Residue | Interaction Type | Role in Binding |

| Gln817 | Hydrogen Bond | Forms a critical hydrogen bond with the pyrimidine core of many PDE5 inhibitors, including Avanafil.[9] |

| Phe820 | π-π Stacking | Engages in π-π stacking interactions with the aromatic rings of the inhibitor.[9] |

| Tyr612 | Hydrophobic & H-Bond | Contributes to a hydrophobic pocket and can form a hydrogen bond with the inhibitor.[2] |

| Val782 | Hydrophobic | Forms part of a hydrophobic clamp that stabilizes the inhibitor.[7] |

| Phe786 | π-π Stacking | Participates in π-π stacking with the inhibitor's aromatic systems.[9] |

| Ala779 | Halogen Bond | The backbone carbonyl oxygen of Ala779 forms a halogen bond with the chlorine atom of Avanafil, a unique interaction contributing to its high affinity.[6][9] |

| Metal Ions (Zn2+, Mg2+) | Coordination | Located at the base of the active site, these ions are essential for the catalytic activity of PDE5 and can interact with inhibitors.[2][10] |

R-Avanafil's distinct chemical structure, which differs from the standard cGMP-mimetic scaffolds of first-generation inhibitors, allows for a unique binding orientation within the catalytic site.[11] This includes a notable halogen bond between the chlorine atom of Avanafil and the backbone carbonyl oxygen of Ala779, which contributes significantly to its binding affinity and selectivity.[6][9]

R-Avanafil Binding in the PDE5 Catalytic Site

Caption: Key interactions of R-Avanafil within the PDE5 catalytic pocket.

The Significance of Selectivity: Why Off-Target Inhibition Matters

The human phosphodiesterase superfamily comprises 11 families (PDE1-11), each with distinct tissue distribution and physiological roles. While PDE5 is the primary target for erectile dysfunction, off-target inhibition of other PDE isozymes can lead to undesirable side effects. The high selectivity of R-Avanafil for PDE5 is a key differentiator and a critical aspect of its favorable safety profile.[12]

-

PDE6: Found predominantly in the retina, PDE6 plays a crucial role in the phototransduction cascade.[13] Inhibition of PDE6 by some first-generation PDE5 inhibitors is associated with visual disturbances, such as cyanopsia (a blue tinge to vision).[14] R-Avanafil exhibits significantly higher selectivity for PDE5 over PDE6 compared to sildenafil and vardenafil, minimizing the risk of such side effects.[12]

-

PDE11: Expressed in the testes, prostate, and skeletal muscle, the physiological role of PDE11 is not fully elucidated. However, inhibition of PDE11 has been linked to myalgia (muscle pain).[14] R-Avanafil demonstrates high selectivity against PDE11.[15]

The structural basis for this selectivity lies in subtle differences in the amino acid composition and conformation of the catalytic sites of the various PDE isozymes.[16]

Comparative Selectivity of PDE5 Inhibitors

| PDE Isozyme | R-Avanafil (Fold Selectivity vs. PDE5) | Sildenafil (Fold Selectivity vs. PDE5) | Vardenafil (Fold Selectivity vs. PDE5) | Tadalafil (Fold Selectivity vs. PDE5) |

| PDE1 | >10,000[15] | 380 | 1,000 | >10,000[17] |

| PDE6 | 120[15] | 16 | 21 | 550[12] |

| PDE11 | >10,000[15] | - | - | - |

Experimental Protocols for Assessing R-Avanafil's Activity

For drug development professionals, robust and reproducible in vitro assays are essential for characterizing the potency and selectivity of PDE inhibitors. Below are detailed protocols for two common assay formats.

Protocol 1: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay, a homogenous method well-suited for high-throughput screening.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled cGMP analog (tracer). When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound by the larger PDE5 enzyme, its rotation slows, leading to an increase in polarization. A competitive inhibitor like R-Avanafil will displace the tracer from PDE5, causing a decrease in polarization.[4][18]

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP tracer

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

-

R-Avanafil stock solution (in DMSO)

-

384-well, low-volume, black, non-binding surface microplates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of R-Avanafil in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Dilute the PDE5 enzyme and the fluorescent tracer to their optimal working concentrations in assay buffer. These concentrations should be predetermined through optimization experiments.[18]

-

-

Assay Setup:

-

Add assay buffer to the "blank" wells (no enzyme, no tracer).

-

Add tracer and assay buffer to the "0% inhibition" wells (no enzyme).

-

Add enzyme, tracer, and vehicle (DMSO in assay buffer) to the "100% activity" (no inhibitor) wells.

-

Add enzyme, tracer, and the R-Avanafil serial dilutions to the test wells.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.[19]

-

Measurement: Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.[3]

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

Calculate the percentage of inhibition for each R-Avanafil concentration relative to the "100% activity" and "0% inhibition" controls.

-

Plot the percent inhibition against the logarithm of the R-Avanafil concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Fluorescence Polarization Assay Workflow

Caption: A streamlined workflow for the fluorescence polarization-based PDE5 inhibition assay.

Protocol 2: PDE Selectivity Profiling (Colorimetric Malachite Green Assay)

This protocol is used to determine the inhibitory activity of R-Avanafil against a panel of different PDE isozymes.

Principle: This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of cGMP (or cAMP for other PDEs) to GMP, followed by the conversion of GMP to guanosine and Pi by a nucleotidase. The released Pi is detected by the formation of a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.[12][20]

Materials:

-

A panel of recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11)

-

cGMP or cAMP substrate, as appropriate for each PDE isozyme

-

5'-Nucleotidase

-

Malachite green reagent

-

Assay buffer

-

R-Avanafil stock solution (in DMSO)

-

96-well clear microplates

-

Microplate spectrophotometer

Procedure:

-

Reaction Setup:

-

In separate wells for each PDE isozyme, add assay buffer, the respective cyclic nucleotide substrate (cGMP or cAMP), 5'-nucleotidase, and either vehicle (DMSO) or a concentration of R-Avanafil.

-

-

Enzyme Addition: Initiate the reaction by adding the specific PDE enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Color Development: Stop the reaction and develop the color by adding the malachite green reagent to all wells.[21]

-

Measurement: After a short incubation for color stabilization, measure the absorbance at ~620-650 nm using a microplate reader.

-

Data Analysis:

-

Generate a phosphate standard curve to convert absorbance values to the amount of Pi produced.

-

Calculate the percent inhibition for R-Avanafil at each concentration for each PDE isozyme.

-

Determine the IC50 value for each PDE isozyme as described in Protocol 1.

-

Calculate the selectivity ratio by dividing the IC50 for the off-target PDE by the IC50 for PDE5.

-

Conclusion

R-Avanafil's mechanism of action on PDE5 is characterized by its potent, competitive, and highly selective inhibition. Its unique chemical structure facilitates a distinct binding mode within the PDE5 catalytic site, including a key halogen bond, which contributes to its high affinity and selectivity. This high selectivity, particularly against PDE6 and PDE11, is the molecular basis for its favorable side-effect profile compared to earlier-generation PDE5 inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel PDE5 inhibitors, underscoring the importance of a deep mechanistic understanding in modern drug discovery.

References

-

Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

-

Barros-Santos, T., et al. (2017). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. Molecules. Retrieved January 28, 2026, from [Link]

-

Kayık, G., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

-

Zoraghi, R., Francis, S. H., & Corbin, J. D. (2007). Critical Amino Acids in phosphodiesterase-5 Catalytic Site That Provide for High-Affinity Interaction With Cyclic Guanosine Monophosphate and Inhibitors. Biochemistry. Retrieved January 28, 2026, from [Link]

-

Blount, M. A., et al. (2004). Allosteric-Site and Catalytic-Site Ligand Effects on PDE5 Functions are Associated with Distinct Changes in Physical Form of the Enzyme. Journal of Biological Chemistry. Retrieved January 28, 2026, from [Link]

-

Singh, N., & Kumar, A. (2022). Coupling of conformational dynamics and inhibitor binding in the phosphodiesterase-5 family. Proteins: Structure, Function, and Bioinformatics. Retrieved January 28, 2026, from [Link]

-

Blount, M. A., et al. (2004). Conversion of phosphodiesterase-5 (PDE5) Catalytic Site to Higher Affinity by PDE5 Inhibitors. Journal of Biological Chemistry. Retrieved January 28, 2026, from [Link]

-

Hsieh, C.-M., et al. (2020). Structure of Human Phosphodiesterase 5A1 Complexed with Avanafil Reveals Molecular Basis of Isoform Selectivity and Guidelines for Targeting α-Helix Backbone Oxygen by Halogen Bonding. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

-

Kayık, G., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

-

Impact of Second-Generation PDE 5 Inhibitor, Avanafil, on Retinal Function: Studies From Ex Vivo ERG. (2021). PMC. Retrieved January 28, 2026, from [Link]

-

Identification of Amino Acid Residues Responsible for the Selectivity of Tadalafil Binding to Two Closely Related Phosphodiesterases, PDE5 and PDE6. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. (2013). PMC. Retrieved January 28, 2026, from [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). Nanomicrospheres. Retrieved January 28, 2026, from [Link]

-

Cerdà-Costa, N., & Gomis-Rüth, F. X. (1993). A malachite green colorimetric assay for protein phosphatase activity. Analytical Biochemistry. Retrieved January 28, 2026, from [Link]

-

(PDF) Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. (2017). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Hydrogen bond analysis of sildenafil and sulfoaildenafil bound PDE5 protein during the MD simulations. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Malachite Green Phosphate Assay. (n.d.). G-Biosciences. Retrieved January 28, 2026, from [Link]

-

IC 50 P values of sildenafil according to analyses by various laboratories. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved January 28, 2026, from [Link]

-

Trikka, F. A., et al. (2015). Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases. Journal of Visualized Experiments. Retrieved January 28, 2026, from [Link]

-

Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction. (2013). US Pharmacist. Retrieved January 28, 2026, from [Link]

-

Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2017). PMC. Retrieved January 28, 2026, from [Link]

-

The PDE5 structure bound to evodiamine and avanafil. (a) PDE5 bound to... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins. (2012). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. (2014). Dovepress. Retrieved January 28, 2026, from [Link]

-

How Does Avanafil Compare for Erectile Dysfunction?. (2012). Medscape. Retrieved January 28, 2026, from [Link]

-

Fluorescence Polarization Assays. (2024). YouTube. Retrieved January 28, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 5. Conversion of phosphodiesterase-5 (PDE5) catalytic site to higher affinity by PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Critical amino acids in phosphodiesterase-5 catalytic site that provide for high-affinity interaction with cyclic guanosine monophosphate and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. content.abcam.com [content.abcam.com]

- 13. Impact of Second-Generation PDE 5 Inhibitor, Avanafil, on Retinal Function: Studies From Ex Vivo ERG - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical In Vitro Evaluation of R-Avanafil, a Putative PDE5 Inhibitor

Executive Summary

This guide provides a comprehensive framework for the preclinical in vitro evaluation of R-Avanafil, a stereoisomer of the clinically approved phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. While the marketed drug is the (S)-enantiomer, the exploration of the (R)-enantiomer is a critical step in understanding stereospecific activity and selectivity, potentially uncovering a differentiated pharmacological profile. We present a tiered, logic-driven approach, detailing the requisite biochemical and cell-based assays to thoroughly characterize R-Avanafil. This document outlines field-proven protocols for determining enzymatic potency (IC50) against PDE5, assessing selectivity across a panel of PDE isoforms, quantifying cellular activity through cGMP accumulation, and evaluating baseline cytotoxicity. Each experimental choice is rationalized to provide a self-validating workflow, ensuring data integrity and robust characterization of the test compound, thereby establishing a foundational dataset for further preclinical development.

Introduction: The Rationale for Evaluating R-Avanafil

Erectile dysfunction (ED) is a prevalent condition significantly impacting quality of life. The primary therapeutic strategy involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the corpus cavernosum.[1] PDE5 specifically hydrolyzes cyclic guanosine monophosphate (cGMP), the second messenger that mediates smooth muscle relaxation and vasodilation necessary for penile erection.[2][3] By inhibiting PDE5, drugs like Avanafil increase intracellular cGMP levels, thereby enhancing erectile response to sexual stimulation.[4]

Avanafil, approved by the FDA in 2012, is a second-generation PDE5 inhibitor known for its rapid onset of action and high selectivity.[3][5] The approved formulation is the (S)-enantiomer of the molecule (4-[(3-chloro-4-methoxybenzyl) amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide).[6] It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different potency, selectivity, and metabolic profiles. Therefore, the systematic evaluation of the corresponding (R)-enantiomer, R-Avanafil, is a logical and necessary step in drug discovery. This investigation aims to determine if R-Avanafil possesses a comparable, superior, or otherwise distinct pharmacological profile that could offer therapeutic advantages or different applications.

This guide details the essential in vitro assays required to build a comprehensive pharmacological profile for R-Avanafil, from initial enzymatic activity to cellular function and safety.

Mechanism of Action: The cGMP Signaling Pathway

Understanding the mechanism of action is fundamental to designing a relevant evaluation cascade. Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells upon sexual stimulation.[1] NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1] Elevated cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This cascade results in a decrease in intracellular calcium concentrations, causing relaxation of the corpus cavernosum smooth muscle, increased blood flow, and penile erection.[3]

The erectile signal is terminated by the action of PDEs, which hydrolyze cGMP back to its inactive form, GMP. In the corpus cavernosum, PDE5 is the predominant isoform responsible for this action.[7] R-Avanafil, as a putative PDE5 inhibitor, is hypothesized to block this degradation, thus prolonging the action of cGMP and augmenting the erectile response.

Caption: The Nitric Oxide/cGMP signaling pathway in corpus cavernosum smooth muscle.

In Vitro Evaluation Workflow

A tiered approach is essential for an efficient and logical characterization of a novel compound. The workflow begins with the primary target, expands to assess off-target activities, and finally moves into a more physiologically relevant cellular context.

Caption: A tiered workflow for the in vitro evaluation of R-Avanafil.

Key In Vitro Assays and Protocols

Primary Potency: PDE5A1 Enzyme Inhibition Assay

Causality: The first and most critical step is to determine if R-Avanafil directly inhibits the target enzyme, PDE5A1, and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the primary metric. A low nanomolar IC50 is characteristic of potent PDE5 inhibitors like the S-enantiomer of Avanafil (IC50 ≈ 5 nM).[3] This assay uses purified recombinant human PDE5A1 to ensure the observed effect is a direct interaction with the isolated enzyme.

Protocol: Two-Step Enzymatic Assay This protocol is adapted from standard methodologies for measuring phosphodiesterase activity.[8]

-

Reaction Initiation (Step 1):

-

In a 96-well microplate, add 20 µL of assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).

-

Add 10 µL of R-Avanafil (or vehicle control, e.g., DMSO) at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).

-

Add 10 µL of recombinant human PDE5A1 enzyme (concentration optimized for ~30% substrate turnover).

-

Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of cGMP substrate (at a concentration close to its Km, typically 1 µM).

-

Incubate for 30 minutes at 37°C.

-

Terminate the reaction by boiling for 1 minute or adding 0.1 N HCl.[8]

-

-

Signal Generation (Step 2):

-

Cool the plate to room temperature.

-

Add 20 µL of a secondary enzyme, such as snake venom nucleotidase (C. atrox), which converts the GMP product into guanosine and inorganic phosphate (Pi).[8]

-

Incubate for 20 minutes at 37°C.

-

-

Detection:

-

Controls:

-

Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO).

-

Positive Control (100% Inhibition): Substrate + Vehicle (No Enzyme).

-

Reference Inhibitor: Run a parallel curve with S-Avanafil or Sildenafil.

-

Selectivity Profiling Against Other PDE Isoforms

Causality: Selectivity is paramount for a favorable side-effect profile. Inhibition of other PDE isoforms can lead to unwanted effects. For example, inhibition of PDE6 (found in the retina) is associated with visual disturbances, while PDE11 inhibition has been linked to muscle pain.[2] Avanafil is known for its high selectivity, particularly over PDE6.[10] This assay determines the IC50 of R-Avanafil against a panel of key PDE isoforms to calculate selectivity ratios.

Protocol: The protocol is identical to the PDE5A1 assay described in section 4.1 but is performed in parallel using purified recombinant enzymes for other PDE families.

-

Primary Panel: PDE1C, PDE6C, PDE11A.

-

Extended Panel: PDE2A, PDE3A, PDE4D, PDE9A.

-

The appropriate substrate (cGMP or cAMP) must be used for each enzyme family as indicated in the table below.

Data Presentation:

| PDE Isoform | Substrate | R-Avanafil IC50 (nM) [Hypothetical] | S-Avanafil IC50 (nM) [Reference] | Selectivity Ratio (IC50 PDEx / IC50 PDE5) |

| PDE5A1 | cGMP | 5.5 | ~5 | 1 |

| PDE1C | cGMP/cAMP | 6,800 | >5,000 | >1200x |

| PDE6C | cGMP | 650 | ~660 | >100x |

| PDE11A | cGMP/cAMP | 15,000 | >10,000 | >2700x |

Note: S-Avanafil reference values are approximated from published literature.

Cellular Potency: cGMP Accumulation Assay

Causality: Moving from a purified enzyme to a cellular system is a crucial step to confirm that the compound can cross the cell membrane and engage its target in a physiological context. This assay measures the accumulation of intracellular cGMP in a relevant cell line following stimulation of sGC and treatment with R-Avanafil. Human corpus cavernosum smooth muscle cells (hCCSMCs) are the gold standard, though recombinant cell lines can also be used.[11][12]

Protocol: Competitive ELISA This protocol is based on commercially available cGMP assay kits.[13][14]

-

Cell Culture:

-

Plate hCCSMCs in a 96-well plate and grow to ~90% confluency.

-

Wash cells with serum-free media.

-

-

Treatment:

-

Pre-incubate cells for 30 minutes with a broad-spectrum PDE inhibitor like IBMX (isobutyl-1-methylxanthine) at a low concentration to establish a baseline cGMP level.

-

Remove IBMX-containing media and add fresh media containing various concentrations of R-Avanafil (or vehicle) and incubate for 20 minutes.

-

Stimulate cGMP production by adding an NO donor, such as sodium nitroprusside (SNP, 10 µM), for 10 minutes.[15]

-

-

Cell Lysis:

-

Aspirate the media and lyse the cells using the lysis buffer provided in the assay kit (e.g., 0.1 M HCl with detergents).[13]

-

-

cGMP Quantification (Competitive ELISA):

-

Transfer the cell lysates to the antibody-coated microplate provided in the kit.

-

Add a fixed amount of HRP-conjugated cGMP. The cGMP from the cell lysate will compete with the HRP-cGMP for binding to the anti-cGMP antibody on the plate.[14]

-

Incubate, wash away unbound reagents, and add a substrate (e.g., TMB).

-

Stop the reaction and measure absorbance. The signal is inversely proportional to the amount of cGMP in the lysate.

-

Calculate cGMP concentrations against a standard curve.

-

-

Data Analysis:

-

Plot cGMP concentration against the log of R-Avanafil concentration and fit a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

-

In Vitro Safety: Cytotoxicity Assay

Causality: It is essential to ensure that the pharmacological activity of R-Avanafil occurs at concentrations that are not generally toxic to cells.[16] The MTT assay is a standard colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[17][18] A large window between the cellular EC50 and the cytotoxic concentration (CC50) is desired.

Protocol: MTT Assay This is a standard protocol for assessing cell viability.[17][19]

-

Cell Culture:

-

Plate hCCSMCs (or another relevant cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a broad range of R-Avanafil concentrations (e.g., from 100 µM down to 1 nM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Addition:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

-

-

Solubilization and Measurement:

-

Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Read the absorbance at ~570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Plot % viability against the log of R-Avanafil concentration to determine the CC50 (half-maximal cytotoxic concentration).

-

Data Summary & Therapeutic Index:

| Parameter | R-Avanafil Value [Hypothetical] | Interpretation |

| Cellular Potency (EC50) | 25 nM | The concentration for 50% maximal effect in a cellular context. |

| Cytotoxicity (CC50) | > 50,000 nM (>50 µM) | The concentration that kills 50% of cells. |

| In Vitro Therapeutic Index | > 2000 (CC50 / EC50) | A high ratio suggests a good safety window at the cellular level. |

Conclusion

This technical guide outlines a robust, sequential, and scientifically-grounded workflow for the initial in vitro characterization of R-Avanafil. By systematically determining its enzymatic potency, isoform selectivity, cellular activity, and cytotoxicity, researchers can build a comprehensive pharmacological profile. The data generated from these assays are essential for making informed decisions regarding the compound's potential for further development. A profile demonstrating high potency for PDE5, significant selectivity over other isoforms (especially PDE6), and a wide therapeutic index would provide a strong rationale for advancing R-Avanafil into more complex preclinical models.

References

-

Avanafil, a Potent and Highly Selective Phosphodiesterase-5 Inhibitor for Erectile Dysfunction. (2025). ResearchGate. Retrieved from [Link]

-

In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. (n.d.). PubMed. Retrieved from [Link]

-

Avanafil Monograph for Professionals. (2024). Drugs.com. Retrieved from [Link]

-

Burke, R. M., & Evans, J. D. (2012). Avanafil for treatment of erectile dysfunction: review of its potential. Vascular health and risk management, 8, 517–523. Retrieved from [Link]

-

What is Avanafil used for? (2024). Patsnap Synapse. Retrieved from [Link]

-

Qu, L., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry, 12. Retrieved from [Link]

-

Kuthe, A. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Therapeutics and Clinical Risk Management, 10, 739–747. Retrieved from [Link]

-

Rocafort, M. A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Research, 8, 1714. Retrieved from [Link]

-

Center for Drug Evaluation and Research. (2012). Application Number: 202276Orig1s000. U.S. Food and Drug Administration. Retrieved from [Link]

-

Characteristics and Analytical Methods of Novel PDE5 Inhibitor Avanafil: An Update. (2022). ResearchGate. Retrieved from [Link]

-

De Coppi, P., et al. (2002). Reconstitution of human corpus cavernosum smooth muscle in vitro and in vivo. Tissue engineering, 8(4), 587–595. Retrieved from [Link]

-

The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). MDPI. Retrieved from [Link]

-

Enzyme assays for cGMP hydrolysing Phosphodiesterases. (n.d.). PMC - NIH. Retrieved from [Link]

-

Experimental model of human corpus cavernosum smooth muscle relaxation. (2008). SciELO. Retrieved from [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PMC - NIH. Retrieved from [Link]

-

Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

-

What is the mechanism of Avanafil? (2024). Patsnap Synapse. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]

-

Avanafil (CID 9869929). (n.d.). PubChem - NIH. Retrieved from [Link]

-

Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. (n.d.). MDPI. Retrieved from [Link]

-

A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. (2007). PubMed. Retrieved from [Link]

- Molecular Basis of Avanafil's Superior Isoform Selectivity Toward Phosphodiesterase 5A1. (n.d.). [Source not provided].

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

-

Reconstitution of Human Corpus Cavernosum Smooth Muscle in Vitro and in Vivo. (2025). ResearchGate. Retrieved from [Link]

-

Center for Drug Evaluation and Research. (2012). Application Number: 202276Orig1s000. U.S. Food and Drug Administration. Retrieved from [Link]

-

What is the Best Phosphodiesterase (PDE) Assay for HTS? (2025). BellBrook Labs. Retrieved from [Link]

-

The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. (2001). PubMed. Retrieved from [Link]

-

In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.). PubMed. Retrieved from [Link]

-

cGMP ELISA Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. Retrieved from [Link]

-

Center for Drug Evaluation and Research. (2012). Application Number: 202276Orig1s000. U.S. Food and Drug Administration. Retrieved from [Link]

-

Isolation and Characterization of Smooth Muscle Cells from Rat Corpus Cavernosum Tissue for the Study of Erectile Dysfunction. (n.d.). PMC - NIH. Retrieved from [Link]

-

Chemical structure of avanafil. (n.d.). ResearchGate. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

Sources

- 1. What is Avanafil used for? [synapse.patsnap.com]

- 2. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]

- 3. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 5. Avanafil for treatment of erectile dysfunction: review of its potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 10. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reconstitution of human corpus cavernosum smooth muscle in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and Characterization of Smooth Muscle Cells from Rat Corpus Cavernosum Tissue for the Study of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]

- 15. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kosheeka.com [kosheeka.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Discovery and Enantioselective Synthesis of Avanafil

The following technical guide details the discovery, structural rationale, and synthesis of Avanafil, designed for an audience of research scientists and process chemists.

Executive Summary

Avanafil (Stendra/Spedra) represents a second-generation phosphodiesterase-5 (PDE5) inhibitor characterized by its rapid onset of action (

This guide analyzes the medicinal chemistry logic that led to the Avanafil scaffold, details the specific enantioselective synthetic route utilizing the chiral pool strategy, and provides rigorous protocols for its production.

Medicinal Chemistry & SAR Rationale

The discovery of Avanafil by Mitsubishi Tanabe Pharma was driven by the need to improve upon the pharmacokinetic limitations of first-generation PDE5 inhibitors. The core objective was to retain high potency for PDE5 while enhancing the selectivity profile against PDE6 (retina) and PDE1 (heart/vasculature).

The Scaffold Evolution

The optimization campaign moved away from the fused bicyclic systems (e.g., pyrazolopyrimidinone in sildenafil) to a monocyclic pyrimidine-5-carboxamide core. This scaffold allows for a unique orientation in the PDE5 catalytic pocket (Q-pocket), utilizing a "halide-binding" interaction rather than pure

Structure-Activity Relationship (SAR) Logic

The final structure of Avanafil is defined by three critical vectors around the pyrimidine core:

-

C4 Position (Hydrophobic Clamp): The 3-chloro-4-methoxybenzylamino group occupies the hydrophobic pocket. The chlorine atom provides a critical lipophilic fill, while the methoxy group acts as a hydrogen bond acceptor.

-

C2 Position (Chirality & Solvation): The (S)-2-(hydroxymethyl)pyrrolidine (L-prolinol) moiety is the stereochemical anchor. It prevents PDE6 binding via steric clash while maintaining favorable aqueous solubility.

-

C5 Position (Selectivity Tail): The N-(2-pyrimidinylmethyl)carboxamide extends into the solvent-exposed region, stabilizing the inhibitor-enzyme complex.

Figure 1: SAR logic deconstructing the Avanafil scaffold. The (S)-prolinol moiety is the critical chiral determinant for isozyme selectivity.

Chemical Structure & Stereochemistry[1][2]

-

IUPAC Name: (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide

-

Chiral Center: One stereogenic center at the pyrrolidine C2 position.

-

Enantiomeric Excess (ee): Commercial specifications typically require >99.5% ee.

Why (S)-Configuration? The (S)-enantiomer is derived from natural L-proline. Studies indicate that the (R)-enantiomer exhibits significantly reduced potency (10–100 fold lower) and altered selectivity profiles. The synthesis therefore relies on a chiral pool strategy using L-prolinol rather than asymmetric induction or resolution.

Synthetic Strategy: The Methylthio Route

The most robust industrial route (Process Route) avoids late-stage manipulation of the chiral center to prevent racemization. It utilizes a convergent approach starting from 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine .

Retrosynthetic Analysis

-

Disconnection 1 (Amide): The final step couples the pyrimidine acid with 2-(aminomethyl)pyrimidine.

-

Disconnection 2 (C2-Amine): The chiral prolinol is introduced via nucleophilic aromatic substitution (

) displacing a sulfonyl leaving group. -

Disconnection 3 (C4-Amine): The benzylamine is introduced via regioselective

on the chloro-pyrimidine.

Step-by-Step Protocol

Step 1: Regioselective

at C4

-

Reagents: 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine, 3-chloro-4-methoxybenzylamine, TEA.[4][5]

-

Conditions: THF/Ethanol,

to RT. -

Mechanism: The C4 position is more electrophilic than C2 due to the electron-withdrawing ester group at C5. The methylthio group at C2 is a poorer leaving group than chlorine, ensuring regioselectivity.